
4,5-dihydro-3H-1-benzazepin-2-ylcyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-3H-1-benzazepin-2-ylcyanamide is a heterocyclic compound that belongs to the benzazepine family Benzazepines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-3H-1-benzazepin-2-ylcyanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclization of phenylpropylcarbamate using trifluoromethanesulfonic acid (CF3SO3H) as a catalyst . Another approach includes the use of transition metal-catalyzed reactions, such as rhodium-catalyzed carbonylation of 2-alkynyl benzylamines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-3H-1-benzazepin-2-ylcyanamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyanamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Water radical cations under ambient conditions.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Quaternary ammonium cations.
Reduction: Corresponding amines.
Substitution: Substituted benzazepine derivatives.
Scientific Research Applications
4,5-Dihydro-3H-1-benzazepin-2-ylcyanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-dihydro-3H-1-benzazepin-2-ylcyanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, benzazepine derivatives have been shown to act as sodium channel blockers and inhibitors of squalene synthase .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-1-benzoxepin-3(2H)-one: A benzoxepine derivative with a similar structure but containing an oxygen atom in the ring.
3,4-Dihydro-2H-1,5-benzodioxepins: Compounds with a benzodioxepine ring system, known for their β-adrenergic stimulant activity.
Uniqueness
4,5-Dihydro-3H-1-benzazepin-2-ylcyanamide is unique due to its cyanamide functional group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications and distinguishes it from other benzazepine derivatives.
Properties
IUPAC Name |
4,5-dihydro-3H-1-benzazepin-2-ylcyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-8-13-11-7-3-5-9-4-1-2-6-10(9)14-11/h1-2,4,6H,3,5,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZXRPRSPGFHIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N=C(C1)NC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
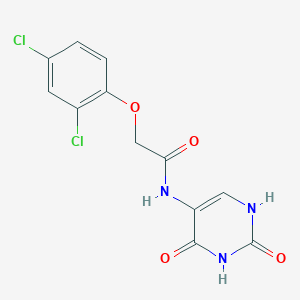
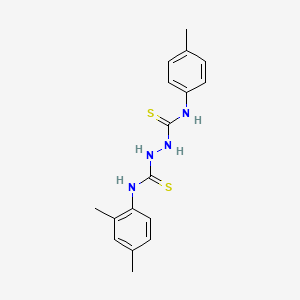
![N-[2-(3-chlorophenyl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B5730974.png)
![2-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5730976.png)
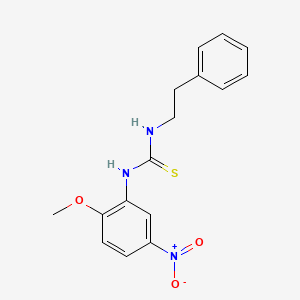

![3-(2-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5730996.png)

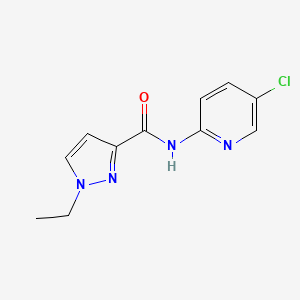
![2-[(2-bromobenzyl)thio]-N-phenylacetamide](/img/structure/B5731012.png)
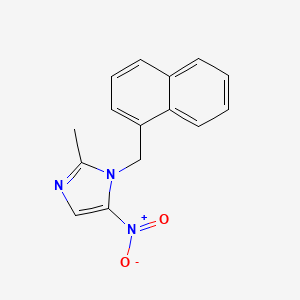
METHANONE](/img/structure/B5731019.png)


